molecular formula C9H5BrFN B179352 6-Bromo-7-fluoroquinoline CAS No. 127827-52-5

6-Bromo-7-fluoroquinoline

Cat. No.: B179352
CAS No.: 127827-52-5
M. Wt: 226.04 g/mol
InChI Key: IFIKQQLFQMNCRN-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of bromine and fluorine atoms into the quinoline ring enhances the compound’s chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 7-fluoroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-7-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromo-7-fluoroquinoline has several applications in scientific research, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.

    Biological Studies: The compound is used in the development of enzyme inhibitors and receptor modulators for studying biological pathways.

    Material Science: It is employed in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Agrochemicals: The compound is used in the development of pesticides and herbicides

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoroquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for the target. Additionally, the compound may interact with cellular receptors or DNA, leading to alterations in cellular processes and inhibition of pathogen growth .

Comparison with Similar Compounds

Uniqueness of 6-Bromo-7-fluoroquinoline: The combination of bromine and fluorine atoms in the quinoline ring provides a unique set of chemical and biological properties. This dual halogenation enhances the compound’s reactivity in nucleophilic substitution and cross-coupling reactions, making it a versatile intermediate in organic synthesis. Additionally, the presence of both halogens can improve the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability, making it a valuable candidate for drug development .

Properties

IUPAC Name

6-bromo-7-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIKQQLFQMNCRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561532
Record name 6-Bromo-7-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127827-52-5
Record name 6-Bromo-7-fluoroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127827-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-7-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-7-fluoroquinoline
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Synthesis routes and methods I

Procedure details

To a suspension of 4-bromo-3-fluoro-phenylamine (100 g, 526 mmol) in concentrated sulfuric acid (290 mL) was added glycerol (220 g, 2.39 mol, 4.5 eq.) followed by ferrous sulfate (30 g, 0.2 eq.). The reaction mixture was heated at 130° C. for 14 h, cooled to rt and poured into ice-water. The solution was neutralized with saturated aqueous ammonium hydroxide to pH 8 and extracted with DCM (2 L×3). The combined organic layers were washed with brine (1 L×3), dried over sodium sulfate and concentrated under reduced pressure to afford the crude product as a brown solid, which was purified by column chromatography (Petroleum:Ethyl acetate=10:1) to give 6-bromo-7-fluoro quinoline as a white solid (45 g, 39%). 1H-NMR (400 MHz, DMSO-d6) δ ppm 8.86 (s, 1H), 8.56 (m, 1H), 8.45 (m, 1H), 7.90 (d, 1H), 7.71 (m, 1H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step Two
[Compound]
Name
ferrous sulfate
Quantity
30 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-3-fluoro-phenylamine (2.85 g, 15 m mole), ferrous sulfate (0.95 g), glycerol (5.658 g, 4.5 ml), nitrobenzene (1.125 g, 0.93 ml) and concentrated sulfuric acid (2.61 mL) were heated gently. After the first vigorous reaction, the mixture was heated to reflux for 7 hours. Nitrobenzene was evaporated in vacuo. The aqueous solution was acidified with glacial acetic acid and dark brown precipitate separated, which was purified by flash chromatography (silica gel, petroleum/ethyl acetate=8/1) to return compound title as white crystals (1.44 g, 42.5%).
Quantity
2.85 g
Type
reactant
Reaction Step One
[Compound]
Name
ferrous sulfate
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step One
Quantity
2.61 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 4-bromo-3-fluoroaniline (2.85 g, 15 mmol), ferric sulfate (0.95 g, 6.25 mmol), glycerol (5.66 g, 61 mmol), nitrobenzene (0.93 mL, 9.1 mmol), and concentrated sulfuric acid (2.61 ml) was heated gently. After the first vigorous reaction, the mixture was boiled for 7 h. Nitrobenzene was then evaporated in vacuo. The aqueous solution was acidified with glacial acetic acid, and a dark brown precipitate separated, which was collected and purified by flash chromatography (silica gel, petroleum/ethyl acetate=8/1) to give 1.44 g of 6-bromo-7-fluoro-quinoline as white crystals (42.5% yield).
Quantity
2.85 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric sulfate
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step One
Quantity
2.61 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a suspension of 4-bromo-3-fluoro-phenylamine (100.0 g, 526 mmol) in concentrated sulfuric acid (290 mL) was added glycerol (220.0 g, 2.39 mol, 4.5 eq.) followed by ferrous sulfate (30.0 g, 0.2 eq.). The reaction mixture was heated at 130° C. for 14 h, cooled to it and poured onto ice-water. The solution was adjusted with saturated aqueous ammonium hydroxide to pH 8 and extracted with DCM (2 L×3). The combined organic layers were washed with brine (1 L×3), dried over Na2SO4 and concentrated under reduced pressure to afford a crude product, which was purified by column chromatography (petroleum:EtOAc=10:1) to give the title compound as white solid (45 g, 39%). 1H-NMR (400 MHz, DMSO-d6) δ ppm 8.86 (s, 1H), 8.56 (m, 1H), 8.45 (m, 1H), 7.90 (d, 1H), 7.71 (m, 1H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step Two
[Compound]
Name
ferrous sulfate
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
39%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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